molecular formula C22H15N5OS B11296433 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B11296433
M. Wt: 397.5 g/mol
InChI Key: VSLRLXSNMIWEQW-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a complex organic compound featuring a quinazoline core fused with a triazole ring, a pyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core is synthesized through cyclization reactions.

    Triazole Ring Formation: The triazole ring is introduced via a cycloaddition reaction involving azides and alkynes.

    Pyridine Incorporation: The pyridine moiety is attached through nucleophilic substitution reactions.

    Thioether Linkage: The final step involves the formation of the thioether linkage between the quinazoline-triazole intermediate and the phenyl group using thiol reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline or triazole rings using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline or triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

    1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanol: Similar structure but with a hydroxyl group instead of a ketone.

    1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethane: Lacks the carbonyl group.

Uniqueness: 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C22H15N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

1-phenyl-2-[(2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N5OS/c28-19(15-6-2-1-3-7-15)14-29-22-24-18-9-5-4-8-17(18)21-25-20(26-27(21)22)16-10-12-23-13-11-16/h1-13H,14H2

InChI Key

VSLRLXSNMIWEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5

Origin of Product

United States

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